Lipophilicity enhancement by C5 isopropyl substitution versus des-isopropyl analogs
The target compound's computed XLogP3-AA of 3.7 represents a substantial increase in lipophilicity compared to both the unsubstituted benzofuran-2-carboxylic acid (XLogP3 2.4) and the 3-methyl analog lacking the C5 isopropyl group (XLogP3-AA 2.5) [1]. This ΔlogP of 1.2–1.3 log units translates to an approximately 15- to 20-fold higher octanol–water partition coefficient, a magnitude of difference that routinely alters membrane permeation rates, plasma protein binding, and CYP enzyme interactions in medicinal chemistry programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 3-Methylbenzofuran-2-carboxylic acid: XLogP3-AA = 2.5; Benzofuran-2-carboxylic acid: XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP = +1.2 to +1.3 log units (approx. 15–20× higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07 / 2025.04.14) |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, solubility, and metabolic stability; a difference of >1 log unit means that SAR or biological data obtained with simpler benzofuran-2-carboxylic acids cannot be assumed to extrapolate to the 5-isopropyl analog.
- [1] PubChem. Computed properties for CID 42281954, CID 600591, and CID 10331. National Center for Biotechnology Information, accessed May 2026. View Source
- [2] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. View Source
